2-(Cyclopropylmethyl)phenol
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSXBXCEVWBVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33494-47-2 | |
| Record name | 2-(cyclopropylmethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a cyclopropylmethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, facilitating the nucleophilic attack on the halide.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process can be scaled up by employing efficient mixing and heat transfer systems to maintain the desired temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a cyclopropylmethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethylcyclohexanol.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Biological Activities
Research indicates that 2-(Cyclopropylmethyl)phenol exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation against various bacterial strains .
- Antioxidant Properties : The phenolic structure allows for interactions with reactive oxygen species (ROS), suggesting potential protective effects against oxidative stress .
- Therapeutic Potential : Studies have shown that derivatives of this compound could influence metabolic pathways by interacting with enzymes, indicating possible applications in drug design .
Medicinal Chemistry Applications
The unique properties of this compound make it a valuable compound in medicinal chemistry. Its potential applications include:
- Drug Development : The compound's ability to interact with biological targets suggests it could be developed into therapeutic agents for conditions such as inflammation and infections .
- Anesthetic Research : Similar compounds have been explored for their anesthetic properties, indicating a potential pathway for developing new anesthetic agents .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. Structural modifications were found to enhance efficacy significantly .
- Therapeutic Applications : Research by Owens et al. explored the anti-inflammatory effects of this compound, revealing a significant reduction in inflammatory markers in vitro when treated with this compound .
- Synthesis Optimization : The synthesis of this compound has been optimized for use in drug discovery, highlighting its role as a building block in organic synthesis for developing new compounds with enhanced biological activities .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
Physical and Chemical Properties
Limited data are available for this compound, but inferences can be drawn from analogs:
- Solubility: Cyclopropyl-containing phenols are expected to have lower water solubility than para-substituted alkylphenols (e.g., 4-butylphenol) due to increased hydrophobicity .
- Acidity (pKa): The electron-donating cyclopropyl group may slightly decrease the acidity of the phenolic -OH group compared to electron-withdrawing substituents. For reference, phenol has a pKa of ~10, while 4-cyclopropylphenol is expected to have a pKa closer to 10.5 .
Biological Activity
Overview
2-(Cyclopropylmethyl)phenol, also known by its CAS number 33494-47-2, is a phenolic compound that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclopropylmethyl group attached to a phenolic ring. This unique configuration contributes to its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 148.20 g/mol.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Antifungal Properties : Similar to its antimicrobial effects, this compound has demonstrated antifungal activity, suggesting potential applications in treating fungal infections.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, which is critical for developing anti-inflammatory drugs.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Modulation : It may interact with various enzymes through hydrogen bonding and hydrophobic interactions, influencing their activity.
- Receptor Binding : The compound's structural features allow it to bind selectively to certain receptors, potentially modulating their function.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Antifungal | Inhibits fungal growth | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study conducted on the antimicrobial effects of various phenolic compounds found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as a natural preservative in food products.
- Case Study 2 : In an investigation into anti-inflammatory agents, researchers observed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 2-(Cyclopropylmethyl)phenol?
- Synthesis : A common approach involves nucleophilic substitution, where a phenol derivative reacts with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaOH). This method ensures efficient introduction of the cyclopropylmethyl group .
- Characterization :
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., cyclopropylmethyl protons appear as distinct multiplet signals between δ 0.5–1.5 ppm) .
- HRMS : Validate molecular weight and purity (e.g., compare calculated vs. experimental values for [M+H]+ ions) .
Q. How can the pKa of the phenolic hydroxyl group in this compound be determined experimentally?
- Use potentiometric titration with a pH meter calibrated to measure deprotonation of the phenolic group. The pKa of structurally similar phenols (e.g., samidorphan derivatives) is ~10.1, influenced by electron-withdrawing/donating substituents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Waste disposal : Segregate chemical waste and consult institutional guidelines for phenol-containing compounds .
Advanced Research Questions
Q. How does the cyclopropylmethyl group influence functional selectivity in receptor binding studies (e.g., serotonin receptors)?
- The cyclopropylmethyl group enhances conformational rigidity , potentially improving selectivity for targets like 5-HT2C receptors. Compare binding affinities of analogs (e.g., via radioligand assays) to assess steric and electronic contributions .
Q. What strategies optimize synthetic yields of this compound under varying reaction conditions?
- Base selection : Test alternatives (e.g., NaH vs. K₂CO₃) to minimize side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve cyclopropylmethyl bromide reactivity .
- Temperature : Monitor reaction progress at 50–80°C to balance rate and decomposition .
Q. How can contradictions in NMR data between synthetic batches be resolved?
- Batch comparison : Analyze splitting patterns in 1H NMR (e.g., cyclopropylmethyl protons) to detect impurities or stereochemical variations.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon environments conclusively .
Q. What computational methods predict the thermodynamic stability of this compound derivatives?
- DFT calculations : Optimize geometry and calculate Gibbs free energy to compare stability of isomers.
- pKa modeling : Use software like MarvinSuite to predict acidity shifts caused by substituents .
Q. How can structural ambiguities in cyclopropylmethyl-substituted phenols be resolved using advanced techniques?
- X-ray crystallography : Determine absolute configuration if single crystals are obtainable.
- NOESY NMR : Identify spatial proximity between the cyclopropylmethyl group and aromatic protons to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
